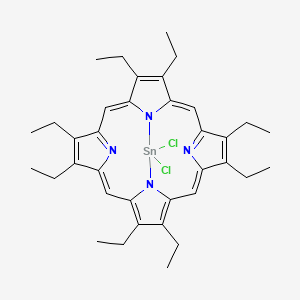
Sn(IV) Octaethylporphine dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sn(IV) Octaethylporphine dichloride typically involves the reaction of octaethylporphine with a tin(IV) chloride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sn(IV) Octaethylporphine dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state tin compounds, while substitution reactions may yield various substituted porphyrin derivatives .
Scientific Research Applications
Sn(IV) Octaethylporphine dichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sn(IV) Octaethylporphine dichloride involves its interactions with biological molecules and systems. The compound can bind to various molecular targets, such as proteins and nucleic acids, and modulate their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sn(IV) Octaethylporphine dichloride include other metalloporphyrins, such as:
- Zn(II) Octaethylporphine
- Cu(II) Octaethylporphine
- Ni(II) Octaethylporphine
- Ir(III) Octaethylporphine chloride
- Rh(III) Octaethylporphine chloride
Uniqueness
This compound is unique due to its specific tin(IV) center, which imparts distinct chemical and biological properties compared to other metalloporphyrins. This uniqueness makes it valuable for specific research applications where the properties of tin(IV) are advantageous .
Properties
Molecular Formula |
C36H44Cl2N4Sn |
|---|---|
Molecular Weight |
722.4 g/mol |
IUPAC Name |
22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene |
InChI |
InChI=1S/C36H44N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20H,9-16H2,1-8H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
WVTZVPQSWUMWLZ-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=C2)C(=C(C5=CC6=NC(=C4)C(=C6CC)CC)CC)CC)(Cl)Cl)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















